molecular formula C12H20O B15178193 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene CAS No. 93840-76-7

4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene

Cat. No.: B15178193
CAS No.: 93840-76-7
M. Wt: 180.29 g/mol
InChI Key: HCRGRVZLFBLUGI-SNAWJCMRSA-N
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Description

4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene is an organic compound belonging to the class of cyclohexenes This compound is characterized by a cyclohexene ring substituted with a methoxyprop-1-en-1-yl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene can be achieved through several synthetic routes. One common method involves the alkylation of 1,3-dimethylcyclohexene with 3-methoxyprop-1-en-1-yl chloride in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods using transition metal catalysts such as palladium or nickel can be employed to enhance the efficiency of the reaction. The use of automated reactors and real-time monitoring systems can further optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or ketones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of saturated derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid.

    Reduction: Palladium on carbon, hydrogen gas, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Epoxides, ketones.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclohexene derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways such as oxidation, reduction, or substitution. The molecular targets and pathways involved include enzyme-catalyzed processes and interactions with specific receptors or active sites in biological systems.

Comparison with Similar Compounds

  • 1,3-Dimethylcyclohexene
  • 4-(3-Hydroxyprop-1-en-1-yl)-1,3-dimethylcyclohexene
  • 4-(3-Chloroprop-1-en-1-yl)-1,3-dimethylcyclohexene

Comparison: Compared to 1,3-dimethylcyclohexene, 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene has an additional methoxyprop-1-en-1-yl group, which imparts unique chemical properties and reactivity. The presence of the methoxy group enhances its solubility in organic solvents and increases its potential for undergoing nucleophilic substitution reactions. The compound’s structural features also make it distinct from its hydroxy and chloro analogs, providing different reactivity patterns and applications.

Properties

CAS No.

93840-76-7

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

4-[(E)-3-methoxyprop-1-enyl]-1,3-dimethylcyclohexene

InChI

InChI=1S/C12H20O/c1-10-6-7-12(11(2)9-10)5-4-8-13-3/h4-5,9,11-12H,6-8H2,1-3H3/b5-4+

InChI Key

HCRGRVZLFBLUGI-SNAWJCMRSA-N

Isomeric SMILES

CC1C=C(CCC1/C=C/COC)C

Canonical SMILES

CC1C=C(CCC1C=CCOC)C

Origin of Product

United States

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